



# D-Galactose-4-O-sulfate sodium salt CAS number and molecular weight

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Compound of Interest

Compound Name:

D-Galactose-4-O-sulfate sodium salt

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# Technical Guide: D-Galactose-4-O-sulfate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**D-Galactose-4-O-sulfate sodium salt** is a sulfated monosaccharide of significant interest in the fields of glycobiology and pharmacology. As a key structural component of κ-carrageenan, a polysaccharide extracted from red seaweeds, its biological activities are a subject of ongoing research. The position and degree of sulfation on galactose residues are critical determinants of the biological functions of sulfated polysaccharides, which include antioxidant, anti-inflammatory, antiviral, and anticoagulant properties. This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and potential biological activities of **D-Galactose-4-O-sulfate sodium salt**, tailored for professionals in research and drug development.

## **Chemical and Physical Data**

The fundamental chemical and physical properties of **D-Galactose-4-O-sulfate sodium salt** are summarized below.



Property	Value	Citations
CAS Number	125113-68-0	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NaO <sub>9</sub> S	[1][2]
Molecular Weight	282.2 g/mol	[1][2]
Synonyms	D-Galactose-4-sulfate sodium salt	[1][2]
Source	A primary component of κ-carrageenan.	[1]

# **Experimental Protocols**

Detailed methodologies for the analysis and functional assessment of **D-Galactose-4-O-sulfate sodium salt** are crucial for its application in research. Below are representative experimental protocols.

#### **Analytical Characterization**

a) High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Quantification

This method allows for the sensitive quantification of D-Galactose-4-O-sulfate in various matrices.[3]

- Instrumentation: An Agilent 6460 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled with an Agilent 1290 Infinity UPLC system.[3]
- HPLC Column: XBridge amide column.[3]
- Mobile Phase: A gradient of acetonitrile and water.[3]
- Mass Spectrometry Mode: Negative ion mode for sugar analysis.[3]
- Procedure:
  - Prepare standard solutions of **D-Galactose-4-O-sulfate sodium salt** in the desired concentration range.



- Prepare the sample by dissolving it in the initial mobile phase composition.
- Inject the sample and standards onto the HPLC system.
- Elute the analyte using a pre-defined gradient program.
- Detect the analyte using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity.
- Quantify the amount of D-Galactose-4-O-sulfate in the sample by comparing its peak area to the standard curve.
- b) Spectroscopic Structural Analysis

NMR and IR spectroscopy are powerful tools for the structural elucidation of sulfated carbohydrates.[4][5]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve the sample in deuterium oxide (D<sub>2</sub>O).
  - Acquire 1H and 13C NMR spectra.
  - The chemical shifts of the anomeric proton and other protons and carbons are indicative of the sugar identity, linkage, and the position of the sulfate group.[4]
- Infrared (IR) Spectroscopy:
  - Prepare a KBr pellet of the sample or use an ATR accessory.
  - Acquire the IR spectrum.
  - Characteristic absorbance bands can indicate the presence of sulfate groups (around 1250 cm<sup>-1</sup> for total sulfate and 845 cm<sup>-1</sup> for galactose-4-sulfate).[5]

#### **Biological Activity Assays**

a) In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)



This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[6][7]

- Reagents: DPPH solution in methanol, D-Galactose-4-O-sulfate sodium salt solutions at various concentrations, and a positive control (e.g., ascorbic acid).[6]
- Procedure:
  - In a 96-well plate, add a specific volume of DPPH solution to each well.
  - Add different concentrations of the D-Galactose-4-O-sulfate solution to the wells.
  - Incubate the plate in the dark at room temperature for 30 minutes.
  - Measure the absorbance at 517 nm using a microplate reader.[6]
  - Calculate the percentage of DPPH radical scavenging activity.
- b) In Vitro Anti-Inflammatory Activity Assay

This assay assesses the potential of D-Galactose-4-O-sulfate to reduce the production of proinflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[6]

- Cell Line: RAW 264.7 macrophages.[6]
- Reagents: D-Galactose-4-O-sulfate sodium salt, LPS, cell culture medium, and ELISA kits for TNF-α and IL-6.[6]
- Procedure:
  - Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
  - Pre-treat the cells with various concentrations of D-Galactose-4-O-sulfate for a specified time.
  - Stimulate the cells with LPS (e.g., 0.1 µg/mL) for 24 hours to induce an inflammatory response.[6]



- Collect the cell culture supernatant.
- Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[6]
- A reduction in cytokine levels compared to the LPS-only control indicates antiinflammatory activity.
- c) Sulfatase Enzyme Activity Assay

This protocol determines if D-Galactose-4-O-sulfate can act as a substrate for a specific sulfatase enzyme.[8]

- Enzyme: A purified sulfatase of interest.
- Substrate: D-Galactose-4-O-sulfate sodium salt.
- Detection Method: Thin Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[8]
- Procedure:
  - Prepare a reaction mixture containing the sulfatase enzyme in an appropriate buffer (e.g., acetate buffer, pH 5.5).[8]
  - Add D-Galactose-4-O-sulfate to initiate the reaction.
  - Incubate at the optimal temperature for the enzyme (e.g., 40°C) for a defined period.[8]
  - Stop the reaction by heat inactivation (e.g., 95°C for 3 minutes).[8]
  - Analyze the reaction products by TLC or HPAEC-PAD to detect the presence of desulfated galactose.[8]
  - The appearance of a product corresponding to D-galactose indicates that D-Galactose-4 O-sulfate is a substrate for the enzyme.

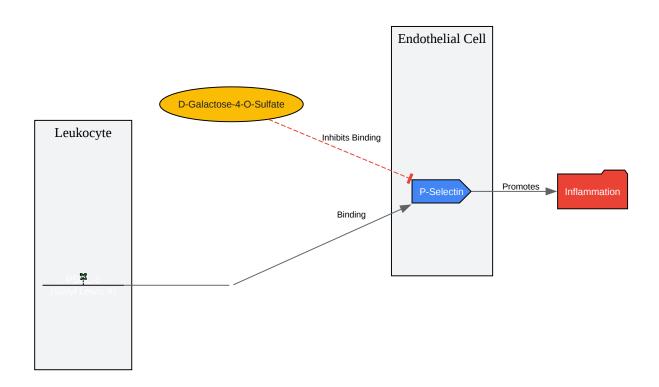
# **Role in Signaling Pathways**



Sulfated carbohydrates are known to play crucial roles in various cell signaling events, particularly in cell adhesion and communication.[9] The sulfation pattern is a key determinant for the specific recognition by proteins such as selectins, which are involved in the inflammatory response.

### **Selectin-Mediated Leukocyte Adhesion**

The interaction between selectins on endothelial cells and their carbohydrate ligands on leukocytes is a critical step in the inflammatory cascade, leading to the recruitment of leukocytes to the site of inflammation. Sulfated sugars, including structures containing sulfated galactose, can act as inhibitors of this interaction.



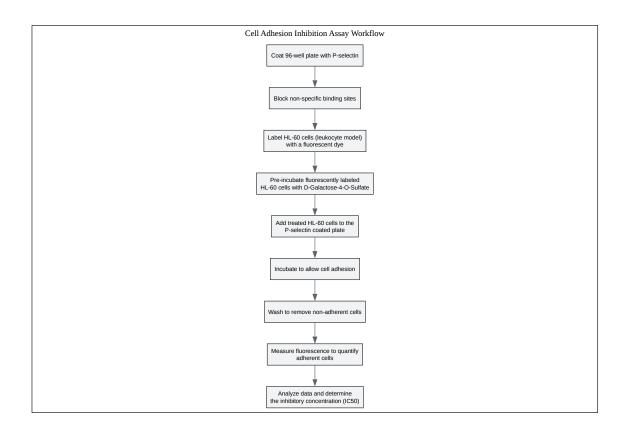
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Caption: Inhibition of P-Selectin mediated leukocyte adhesion.



### **Experimental Workflow: Cell Adhesion Inhibition Assay**

The following workflow can be used to assess the inhibitory effect of D-Galactose-4-O-sulfate on selectin-mediated cell adhesion.



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Caption: Workflow for a selectin-mediated cell adhesion assay.

#### Conclusion

**D-Galactose-4-O-sulfate sodium salt** is a valuable molecule for research in glycobiology and drug discovery. Its well-defined chemical properties, coupled with its potential to modulate biological processes such as inflammation and oxidative stress, make it an important tool for scientists. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of this sulfated



monosaccharide. Further investigation into its specific interactions with cellular targets will undoubtedly unveil new therapeutic possibilities.

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